molecular formula C11H12N2O B1320148 6-ethoxyl-8-quinolinamine CAS No. 644984-33-8

6-ethoxyl-8-quinolinamine

Cat. No.: B1320148
CAS No.: 644984-33-8
M. Wt: 188.23 g/mol
InChI Key: DHCXOJNSYQZFBE-UHFFFAOYSA-N
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Description

6-ethoxyl-8-quinolinamine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of quinolinamines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring.

Scientific Research Applications

6-ethoxyl-8-quinolinamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

6-Ethoxyquinolin-8-amine is a derivative of 8-quinolinamines . The primary targets of 8-quinolinamines are the liver stages of Plasmodium infections . These compounds are effective against these stages and are thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria .

Mode of Action

It is known that 8-quinolinamines interact with the liver stages of plasmodium infections . This interaction results in the clearance of liver-stage parasites, especially those from Plasmodium vivax .

Biochemical Pathways

8-quinolinamines are known to interfere with the life cycle of the Plasmodium parasite, particularly the liver stages .

Pharmacokinetics

It is known that 8-quinolinamines, such as primaquine and tafenoquine, have different elimination half-lives . Primaquine has a half-life of 6 hours, while tafenoquine has a much longer half-life of 14 days . These properties affect the bioavailability of the drugs and their effectiveness in treating malaria.

Result of Action

The result of the action of 6-Ethoxyquinolin-8-amine is the clearance of liver-stage parasites, especially those from Plasmodium vivax . This leads to the prevention of relapsing malaria as well as causal prophylaxis for malaria infections .

Action Environment

The action of 6-Ethoxyquinolin-8-amine, like other 8-quinolinamines, can be influenced by environmental factors. For instance, the toxicity of 8-quinolinamines is known to be higher in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) . This is an important consideration in the administration of these drugs.

Biochemical Analysis

Biochemical Properties

6-Ethoxyquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antimalarial activity by interacting with enzymes involved in the Plasmodium falciparum life cycle . Additionally, 6-Ethoxyquinolin-8-amine can form complexes with metal ions, which can further influence its biochemical properties and interactions . The nature of these interactions often involves the formation of hydrogen bonds and coordination bonds, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

6-Ethoxyquinolin-8-amine has been observed to affect various types of cells and cellular processes. In particular, it has demonstrated significant antimalarial activity by inhibiting the growth of Plasmodium falciparum in infected red blood cells . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, 6-Ethoxyquinolin-8-amine has been shown to interfere with the electron transport chain in mitochondria, leading to reduced ATP production and subsequent cell death .

Molecular Mechanism

The molecular mechanism of action of 6-Ethoxyquinolin-8-amine involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions. For example, 6-Ethoxyquinolin-8-amine has been shown to inhibit the activity of dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . Additionally, this compound can induce changes in gene expression by binding to DNA and altering transcriptional activity . These interactions ultimately lead to the inhibition of cell growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Ethoxyquinolin-8-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Over extended periods, 6-Ethoxyquinolin-8-amine may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 6-Ethoxyquinolin-8-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of Plasmodium species without causing significant toxicity . At higher doses, 6-Ethoxyquinolin-8-amine can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

6-Ethoxyquinolin-8-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 6-Ethoxyquinolin-8-amine, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, 6-Ethoxyquinolin-8-amine is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters and binding proteins may facilitate the movement of 6-Ethoxyquinolin-8-amine within the body, influencing its localization and accumulation in specific tissues . These distribution patterns are critical for understanding the compound’s therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 6-Ethoxyquinolin-8-amine plays a significant role in its activity and function. This compound has been shown to accumulate in mitochondria, where it disrupts the electron transport chain and inhibits ATP production . Additionally, 6-Ethoxyquinolin-8-amine can localize to the nucleus, where it interacts with DNA and influences gene expression . Targeting signals and post-translational modifications may direct 6-Ethoxyquinolin-8-amine to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyl-8-quinolinamine typically involves the alkylation of 8-nitroquinoline followed by reduction. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and sulfuric acid at elevated temperatures . Another approach involves the use of tin and indium chlorides for the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-ethoxyl-8-quinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: this compound from 6-ethoxy-8-nitroquinoline.

    Substitution: Various substituted quinolines depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 6-ethoxyl-8-quinolinamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects .

Properties

IUPAC Name

6-ethoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXOJNSYQZFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 6-ethoxy-8-nitroquinoline (Intermediate 35) (900 mg, 4.12 mmol), tin (II) chloride (2.4 g, 12.4 mmol) and 6 N HCl (10 drops) gave the title compound (700 mg, 90%) which was used in the next step without purification.
Quantity
900 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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2.4 g
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reactant
Reaction Step Three
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0 (± 1) mol
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Yield
90%

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